Bis-(n-Boc-aminoxy)-peg3
Overview
Description
Bis-(n-Boc-aminoxy)-peg3 is a compound that features a polyethylene glycol (PEG) backbone with two n-Boc-aminoxy groups attached. This compound is often used in various chemical and biological applications due to its unique properties, such as its ability to form stable linkages and its solubility in both aqueous and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(n-Boc-aminoxy)-peg3 typically involves the coupling of n-Boc-aminoxy groups to a PEG backbone. One common method involves the reaction of n-Boc-aminoxy acetic acid with a PEG derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The process typically involves continuous monitoring and control of reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Bis-(n-Boc-aminoxy)-peg3 can undergo various chemical reactions, including:
Oxidation: The aminoxy groups can be oxidized to form nitroso derivatives.
Reduction: The nitroso derivatives can be reduced back to aminoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove Boc-protecting groups.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Regenerated aminoxy groups.
Substitution: Free aminoxy groups that can be further functionalized.
Scientific Research Applications
Bis-(n-Boc-aminoxy)-peg3 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides for labeling and detection purposes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which Bis-(n-Boc-aminoxy)-peg3 exerts its effects is primarily through the formation of stable linkages between the aminoxy groups and other functional groups. The aminoxy groups can react with carbonyl compounds to form oxime linkages, which are stable under physiological conditions. This property makes this compound a valuable tool in bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-Aminooxy-PEG2-CH2COOH
- N-Boc-Aminooxy-PEG8-acid
Comparison
Compared to other similar compounds, Bis-(n-Boc-aminoxy)-peg3 offers a balance between solubility and reactivity due to its PEG3 backbone. This makes it more versatile for applications requiring both aqueous and organic solubility. Additionally, the presence of two n-Boc-aminoxy groups allows for multiple functionalizations, enhancing its utility in complex synthetic and biological processes .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O9/c1-17(2,3)28-15(21)19-26-13-11-24-9-7-23-8-10-25-12-14-27-20-16(22)29-18(4,5)6/h7-14H2,1-6H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVNGBHOXBWGFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCONC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901124919 | |
Record name | 3,6,9,12,15-Pentaoxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901124919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-66-6 | |
Record name | 3,6,9,12,15-Pentaoxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901124919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.